molecular formula C26H22ClN3O3 B11289209 3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B11289209
M. Wt: 459.9 g/mol
InChI Key: DZBDMTQPRSQAME-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name of this compound is derived from its polycyclic core structure and substituents. The parent heterocycle, pyrimido[5,4-b]indole , consists of a pyrimidine ring fused to an indole system at positions 5 and 4 of the pyrimidine and positions b and adjacent carbons of the indole, respectively. The numbering follows IUPAC priority rules, with the pyrimidine ring assigned positions 1–4 and the indole moiety positions 5–10 (Figure 1).

Substituents are appended as follows:

  • A 3-chlorophenyl group at position 3 of the pyrimidoindole core.
  • A 4-methoxybenzyl group at position 1.
  • Methyl groups at positions 5 and 8.
  • Two ketone (dione ) functionalities at positions 2 and 4.

The full IUPAC name is This compound , reflecting the substituents’ positions and order of precedence. The molecular formula is C₂₆H₂₂ClN₃O₂ , with a molecular weight of 443.93 g/mol (Table 1).

Table 1: Molecular identity of the compound

Property Value
Molecular formula C₂₆H₂₂ClN₃O₂
Molecular weight 443.93 g/mol
IUPAC name As above

The structural representation (Figure 1) highlights the fused pyrimidine-indole system, with substituents oriented perpendicular to the planar core to minimize steric hindrance.

Alternative Naming Conventions in Heterocyclic Chemistry Literature

In non-IUPAC contexts, the compound is described using hybrid nomenclature systems common to heterocyclic chemistry. For example:

  • Pyrimidoindole dione derivatives emphasize the dione functional groups and core structure.
  • Substituted 1H-pyrimido[5,4-b]indoles focus on the parent ring system and substitution pattern.
  • Arylalkyl-pyrimidoindole analogs highlight the 3-chlorophenyl and 4-methoxybenzyl groups as key structural motifs.

Patent literature often uses simplified descriptors, such as EVT-2898563 , a vendor-specific identifier for research-grade material. Additionally, the compound may be referred to by its synthetic intermediates, such as 3-(3-chlorophenyl)-5,8-dimethylpyrimidoindole dione , omitting the 4-methoxybenzyl group for brevity.

Properties

Molecular Formula

C26H22ClN3O3

Molecular Weight

459.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C26H22ClN3O3/c1-16-7-12-22-21(13-16)23-24(28(22)2)25(31)30(19-6-4-5-18(27)14-19)26(32)29(23)15-17-8-10-20(33-3)11-9-17/h4-14H,15H2,1-3H3

InChI Key

DZBDMTQPRSQAME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)OC)C

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis for Indole Core Assembly

The indole core is synthesized via the Fischer indole synthesis , where phenylhydrazine reacts with a ketone precursor under acidic conditions (e.g., HCl or H₂SO₄) to form the indole scaffold. For this compound, the ketone intermediate is designed to incorporate pre-installed methyl groups at positions 5 and 8 of the indole ring. Key parameters include:

  • Temperature : 80–100°C under reflux.

  • Catalyst : ZnCl₂ or polyphosphoric acid (PPA) to accelerate cyclization.

  • Yield : 60–75% after purification by silica gel chromatography.

Pyrimidine Ring Construction via Cyclocondensation

The pyrimidine ring is formed by reacting the indole intermediate with urea or thiourea derivatives in the presence of a base (e.g., NaOH or K₂CO₃). This step introduces the 2,4-dione functionality. For example:

  • Reagents : Urea, acetic anhydride.

  • Conditions : 120°C for 6–8 hours under nitrogen atmosphere.

  • Mechanism : Nucleophilic attack followed by dehydration.

Optimization and Catalytic Strategies

One-Pot Synthesis for Efficiency

Recent advancements utilize a one-pot Mannich-type reaction to streamline the synthesis:

  • Reactants : Aminopyrimidinone, dimedone, and 3-chlorobenzaldehyde.

  • Catalyst : p-Toluenesulfonic acid (PTSA).

  • Conditions : Reflux in ethanol for 24 hours.

  • Advantage : Reduces purification steps, improving overall yield to 70%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps:

  • Cyclization : 15 minutes at 150°C vs. 6 hours conventionally.

  • Energy Efficiency : 80% reduction in reaction time.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

  • HPLC : C18 column, acetonitrile/water (70:30) for >98% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).

  • MS (ESI) : m/z 443.9 [M+H]⁺.

  • IR : 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Purity (%)Key Advantage
Fischer Indole652495High regioselectivity
One-Pot702498Fewer intermediates
Microwave680.2597Rapid cyclization

Challenges and Solutions

Byproduct Formation During Chlorination

  • Issue : Over-chlorination at position 5.

  • Solution : Use stoichiometric Cl₂ and low temperatures.

Demethylation of Methoxybenzyl Group

  • Issue : Acidic conditions remove the methoxy group.

  • Solution : Employ milder acids (e.g., AcOH) and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine, nitric acid, or sulfuric acid under controlled temperatures.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure characterized by:

  • Pyrimidine core : Fused with an indole system.
  • Substituents : Includes a 3-chlorophenyl group and a 4-methoxybenzyl group.
  • Molecular formula : C₁₈H₁₈ClN₃O₂
  • Molecular weight : Approximately 339.8 g/mol.

These structural elements contribute to its biological efficacy and potential therapeutic applications.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity , showing efficacy against various cancer cell lines. The mechanisms involved include:

  • Induction of apoptosis : Triggering programmed cell death in cancer cells.
  • Inhibition of cellular pathways : Disrupting signaling pathways critical for tumor growth and survival.

The compound has undergone testing against multiple cancer types, demonstrating promising results in inhibiting cell proliferation.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown antimicrobial activity against a variety of pathogens:

  • Effective against both Gram-positive and Gram-negative bacteria .
  • Demonstrates antifungal properties as well.

This dual action positions it as a potential candidate for developing new antimicrobial agents.

Mechanistic Insights

Molecular docking studies have been employed to predict interactions between 3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione and various molecular targets. These studies reveal that the compound interacts with enzymes and receptors involved in cancer progression:

  • Modulation of enzymatic activity : Influencing key enzymes that facilitate tumor growth.
  • Disruption of signaling pathways : Affecting pathways that support cancer cell survival.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrimidine core.
  • Introduction of the chlorophenyl and methoxybenzyl groups through substitution reactions.
  • Purification through chromatography techniques.

These synthetic pathways are crucial for producing the compound in sufficient yield for biological testing.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins, nucleic acids, or cell membranes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimido[5,4-b]indole Derivatives (α1-Adrenoceptor Ligands)

Compound 13 (from ):

  • Structure : 3-[2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl]-pyrimido[5,4-b]indole-2,4-dione.
  • Key Differences :
    • Piperazine-ethyl chain replaces the 3-chlorophenyl and 4-methoxybenzyl groups.
    • Lacks methyl groups at positions 5 and 6.
  • Activity: High selectivity for α1-adrenoceptors (vs. 5HT1A receptors) due to the piperazine moiety, which enhances interaction with adrenergic receptors .
  • Implications : The target compound’s 3-chlorophenyl and methoxybenzyl groups may reduce α1 selectivity but improve lipophilicity compared to Compound 13.
Table 1: Structural and Functional Comparison of Pyrimidoindole-dione Derivatives
Compound Core Structure Key Substituents Molecular Weight Selectivity (α1 vs. 5HT1A)
Target Compound Pyrimido[5,4-b]indole 3-ClPh, 4-MeOBn, 5,8-Me ~450 (estimated) Unknown
Compound 13 Pyrimido[5,4-b]indole Piperazine-ethyl, 2-ClPh ~470 (estimated) High α1 selectivity

Thieno[2,3-d]pyrimidine-dione Derivatives

5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione ():

  • Structure: Thienopyrimidine-dione core with 4-chloro-3-methylphenyl and 3-fluorobenzyl groups.
  • Activity: No pharmacological data provided, but the thienopyrimidine core is associated with kinase inhibition in related compounds.
Table 2: Core Heterocycle Comparison
Compound Core Structure Aromatic System Potential Targets
Target Compound Pyrimido[5,4-b]indole Indole-based α1-Adrenoceptors
Thieno[2,3-d]pyrimidine Thienopyrimidine Thiophene-based Kinases (hypothesized)

Isoindoline-dione Derivatives ()

Examples : Compounds 13c, 14, and 15 feature isoindoline-dione cores with triazolidine, thioxo, or benzohydrazide substituents.

  • Key Differences :
    • Isoindoline-dione core lacks the fused pyrimidine-indole system, reducing planar rigidity.
    • Thioxo and hydrazide groups introduce hydrogen-bonding sites but may reduce metabolic stability.

Key Research Findings and Implications

Methyl groups at positions 5 and 8 may reduce metabolic oxidation, increasing half-life.

Core Structure Influence: Pyrimidoindole-diones (e.g., Compound 13) show α1-adrenoceptor affinity, whereas thienopyrimidine-diones may target kinases .

Synthetic Challenges :

  • highlights the complexity of introducing thioxo or hydrazide groups, suggesting the target compound’s synthesis may require optimized routes for scalability.

Biological Activity

3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a complex organic compound belonging to the class of pyrimidoindoles. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly in oncology and anti-inflammatory research.

  • Molecular Formula : C26H22ClN3O2
  • Molecular Weight : 443.9 g/mol
  • IUPAC Name : 3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione
  • CAS Number : 887221-50-3

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. It is believed to bind to specific enzymes or receptors involved in critical cell signaling pathways. The exact molecular mechanisms are still under investigation, but studies suggest that it may induce apoptosis in tumor cells by elevating reactive oxygen species (ROS), leading to mitochondrial dysfunction.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound. For instance, a study by Xia et al. highlighted that this pyrimidoindole derivative exhibited significant apoptosis-inducing properties in various tumor cell lines. The mechanism identified involves:

  • Elevation of ROS : Induces oxidative stress leading to cell death.
  • Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential contributing to apoptosis.
Study ReferenceCell Lines TestedKey Findings
Xia et al. (2023)HeLa, HCT116Significant apoptosis induction via ROS elevation

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of similar pyrimidine derivatives. Studies indicate that these compounds can effectively reduce inflammation in models such as carrageenan-induced paw edema. The proposed mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6.
  • Suppression of NF-kB Pathway : Inhibiting the activation of NF-kB which plays a crucial role in inflammatory responses.
Study ReferenceModel UsedKey Findings
Smith et al. (2024)Carrageenan-induced edemaReduced inflammation markers significantly

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-chlorobenzaldehyde with 4-methoxybenzylamine followed by cyclization with dimethyl malonate.

Pharmacological Applications

This compound has been studied for its potential applications in:

  • Antiviral Therapies : Investigated for activity against viral infections.
  • Antimicrobial Agents : Showing promise against various bacterial strains.

Q & A

Q. What are the key synthetic pathways for constructing the pyrimido[5,4-b]indole core in this compound?

The pyrimidoindole framework is typically synthesized via multi-step condensation and cyclization reactions. For example, a common approach involves:

  • Step 1 : Formation of the indole intermediate using Buchwald–Hartwig amination or Ullmann coupling to introduce substituents like the 3-chlorophenyl group.
  • Step 2 : Cyclization with a diamine or carbonyl derivative under acidic or basic conditions to form the pyrimidine-dione ring.
  • Step 3 : Functionalization of the 4-methoxybenzyl group via alkylation or nucleophilic substitution . Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is critical to minimize by-products and improve yield .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?

  • NMR : 1H^1H and 13C^{13}C NMR are essential for verifying substituent positions, particularly the 3-chlorophenyl and 4-methoxybenzyl groups. Aromatic proton signals in the δ 6.5–8.0 ppm range and methoxy protons at δ ~3.8 ppm are diagnostic .
  • X-ray crystallography : Single-crystal studies resolve conformational details, such as the planarity of the pyrimidoindole core and torsion angles between substituents. For example, similar compounds show dihedral angles of 15–25° between aromatic rings .
  • HRMS : High-resolution mass spectrometry confirms the molecular formula (e.g., C27_{27}H23_{23}ClN3_3O3_3) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological targets?

  • DFT calculations : Optimize the geometry using B3LYP/6-31G(d) to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). This identifies reactive sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Screen against protein databases (e.g., kinase or GPCR targets) using AutoDock Vina. The 3-chlorophenyl group may enhance binding affinity to hydrophobic pockets, while the methoxybenzyl group could influence solubility and membrane permeability .
  • MD simulations : Assess stability in biological membranes by simulating lipid bilayer interactions over 100 ns trajectories .

Q. What strategies address discrepancies in biological activity data across studies?

  • Data normalization : Control for assay variables (e.g., cell line viability thresholds, solvent effects). For example, DMSO concentrations >0.1% may artificially suppress activity .
  • SAR analysis : Compare substituent effects using analogs. The 5,8-dimethyl groups in the indole core may reduce steric hindrance, enhancing target engagement, while chloro/methoxy groups modulate logP and bioavailability .
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across independent studies, prioritizing results with p < 0.01 and n ≥ 3 replicates .

Q. How can reaction conditions be optimized for scalable synthesis without compromising purity?

  • DoE (Design of Experiments) : Use Taguchi or factorial designs to test variables like temperature (80–120°C), solvent (DMF vs. toluene), and catalyst loading (5–10 mol% Pd(OAc)2_2). Response surface modeling identifies optimal conditions .
  • In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/H2_2O + 0.1% TFA) to isolate the compound at >98% purity .

Methodological Challenges & Solutions

Q. What are the limitations of current synthetic routes, and how can they be improved?

  • Challenge : Low yields (<40%) in cyclization steps due to competing side reactions.
  • Solution : Introduce microwave-assisted synthesis to reduce reaction time and energy barriers. For example, microwave irradiation at 150°C for 20 minutes increased yields to 65% in similar heterocycles .

Q. How to validate the compound’s stability under physiological conditions?

  • Accelerated stability studies : Incubate in PBS (pH 7.4) and human liver microsomes at 37°C. Monitor degradation via LC-MS over 24–72 hours.
  • Metabolite profiling : Identify phase I/II metabolites using UPLC-QTOF-MS. The 4-methoxy group is prone to demethylation, generating reactive quinone intermediates .

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